molecular formula C7H8N2O2 B586410 Nudifloramide-d3 CAS No. 1207384-48-2

Nudifloramide-d3

Cat. No. B586410
CAS RN: 1207384-48-2
M. Wt: 155.171
InChI Key: JLQSXXWTCJPCBC-FIBGUPNXSA-N
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Description

Nudifloramide-d3 (2PY-d3) is the deuterium labeled Nudifloramide . Nudifloramide (2PY) is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation . Nudifloramide significantly inhibits poly (ADP-ribose) polymerase (PARP-1) activity in vitro .


Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of Nudifloramide-d3 is C7H5D3N2O2 . The molecular weight is 155.00 . The structure can be represented by the SMILES string: C(N)(=O)C1=CN(C([2H])([2H])[2H])C(=O)C=C1 .


Chemical Reactions Analysis

Nudifloramide-d3 is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation . It significantly inhibits poly (ADP-ribose) polymerase (PARP-1) activity in vitro .


Physical And Chemical Properties Analysis

Nudifloramide-d3 is a solid substance . It is white to off-white in color . It should be stored at 4°C and protected from light . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

  • Vitamin D3 Physiology and Applications : Vitamin D3, a prohormone, plays crucial roles in the body, including calcium absorption, phosphate absorption, bone mobilization, and calcium reabsorption in the kidney. It also has noncalcemic functions, suggesting a wide range of potential therapeutic applications (DeLuca, 2004).

  • Microfluidic Technology in Drug Screening : Microfluidic technology has transformative effects in bioengineering and biomedical research, including drug screening. This technology's development can offer new approaches for medicine and pharmacology research, potentially relevant for studying compounds like Nudifloramide-d3 (Sosa-Hernández et al., 2018).

  • Dopamine D3 Receptors in Addiction Treatment : The dopamine D3 receptor (D3R) is a target for developing medications to treat substance use disorders. This suggests that understanding the role of related receptors and compounds could be vital in creating effective treatments (Keck et al., 2015).

Mechanism of Action

Nudifloramide-d3 significantly inhibits poly (ADP-ribose) polymerase (PARP-1) activity in vitro . This suggests that it may play a role in the regulation of DNA repair and genomic stability.

Safety and Hazards

Nudifloramide-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSXXWTCJPCBC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858232
Record name 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nudifloramide-d3

CAS RN

1207384-48-2
Record name 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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